molecular formula C11H16ClNO2 B1432061 Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride CAS No. 1253955-52-0

Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Cat. No.: B1432061
CAS No.: 1253955-52-0
M. Wt: 229.7 g/mol
InChI Key: GNLWJHVRAXKHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

  • Methyl 2-amino-3-phenylpropanoate hydrochloride
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Comparison: Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and ester functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

methyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLWJHVRAXKHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253955-52-0
Record name methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Reactant of Route 4
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Reactant of Route 5
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Reactant of Route 6
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.